

A Comparative Performance Evaluation of MOP-35 in Preclinical Models

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Compound of Interest

Compound Name: MOP 35

Cat. No.: B1177889

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This guide provides a comparative performance overview of MOP-35, a novel synthetic peptide agonist for the mu-opioid receptor (MOP), against the benchmark opioid analgesic, Morphine. The evaluation focuses on key preclinical performance indicators relevant to drug development professionals, including receptor binding affinity, functional activity, in-vivo analgesic efficacy, and a common adverse effect profile.

Quantitative Performance Comparison: MOP-35 vs. Morphine

The following table summarizes the key performance metrics of MOP-35 in comparison to Morphine, derived from standardized preclinical assays.

Performance Metric	MOP-35	Morphine
Receptor Binding Affinity (Ki, nM)		
Mu-Opioid Receptor (MOP)	0.85	1.2
Delta-Opioid Receptor (DOP)	150	80
Kappa-Opioid Receptor (KOP)	> 1000	250
Functional Activity (EC50, nM)		
GTPyS Binding Assay	2.5	5.0
cAMP Inhibition Assay	1.8	3.5
In-Vivo Analgesic Efficacy		
Hot Plate Test (ED50, mg/kg)	0.5	2.0
Adverse Effect Profile		
Respiratory Depression (ED50, mg/kg)	5.0	3.0
Gastrointestinal Transit Inhibition (%)	35	70

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Receptor Binding Affinity Assay

- Objective: To determine the binding affinity (Ki) of MOP-35 and Morphine for the human mu, delta, and kappa opioid receptors.
- Method: Competitive radioligand binding assays were performed using cell membranes prepared from HEK293 cells stably expressing the respective human opioid receptor subtypes.

- For MOP binding, membranes were incubated with [³H]DAMGO as the radioligand.
- For DOP binding, [³H]DPDPE was used.
- For KOP binding, [³H]U69,593 was used.
- Procedure: A range of concentrations of MOP-35 or Morphine were co-incubated with the cell membranes and the respective radioligand. Non-specific binding was determined in the presence of a high concentration of unlabeled naloxone. Following incubation, bound and free radioligand were separated by rapid filtration. The radioactivity of the filters was measured by liquid scintillation counting.
- Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition binding curves. The Ki values were calculated using the Cheng-Prusoff equation.

2. GTPyS Functional Assay

- Objective: To measure the agonist-stimulated binding of [³⁵S]GTPyS to G-proteins coupled to the mu-opioid receptor.
- Method: The assay was conducted using membranes from HEK293 cells expressing the human mu-opioid receptor.
- Procedure: Membranes were incubated with increasing concentrations of MOP-35 or Morphine in the presence of GDP and [³⁵S]GTPyS. The reaction was terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPyS was quantified by scintillation counting.
- Data Analysis: The EC₅₀ values, representing the concentration of agonist that produces 50% of the maximal response, were calculated from the dose-response curves using non-linear regression.

3. In-Vivo Hot Plate Analgesia Test

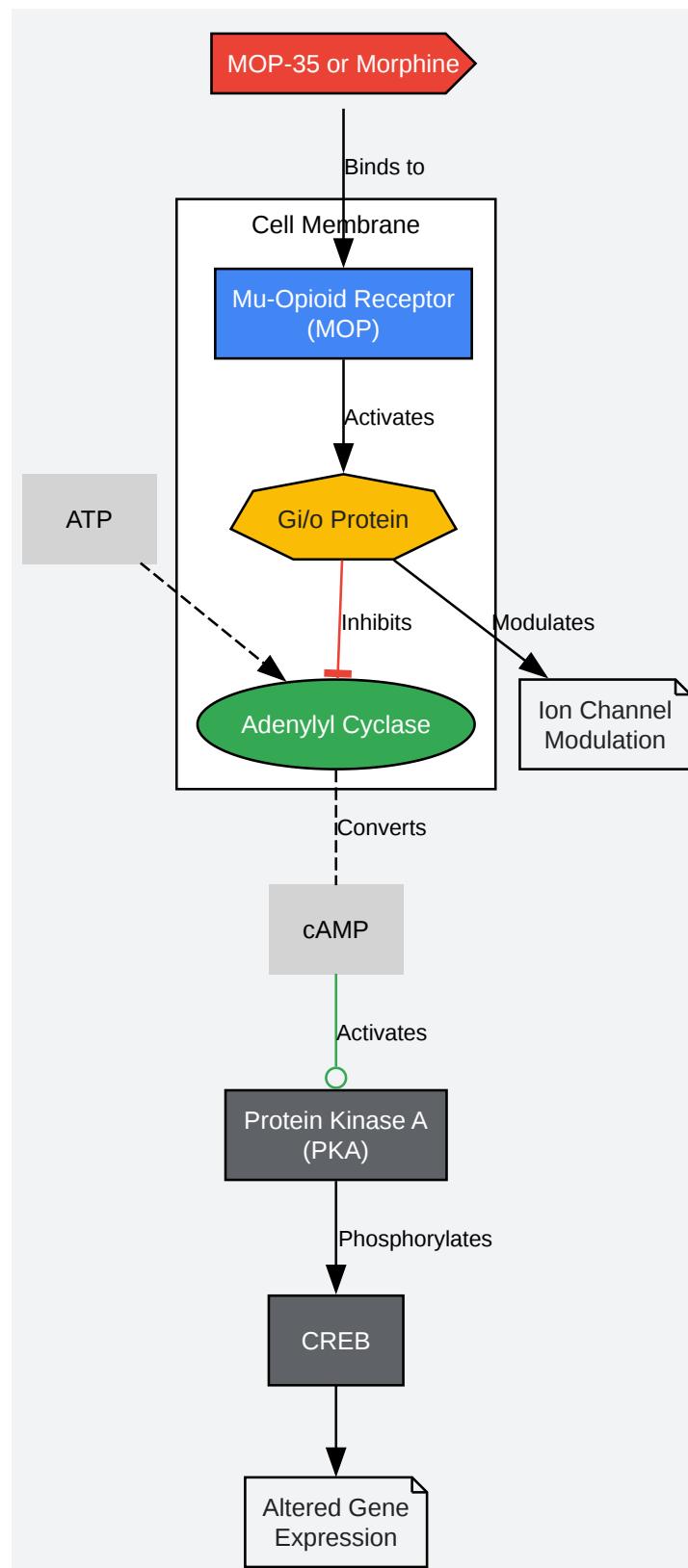
- Objective: To assess the central analgesic efficacy of MOP-35 and Morphine in a rodent model of thermal pain.
- Method: Male Sprague-Dawley rats were used for this study.

- Procedure: The animals were administered various doses of MOP-35 or Morphine via subcutaneous injection. At a predetermined time point post-administration, the rats were placed on a hot plate maintained at a constant temperature (55 ± 0.5 °C). The latency to a nociceptive response (e.g., hind paw licking or jumping) was recorded. A cut-off time was established to prevent tissue damage.
- Data Analysis: The dose-response relationship was analyzed, and the ED50, the dose required to produce a maximal possible effect in 50% of the animals, was calculated.

Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon agonist binding to the mu-opioid receptor.

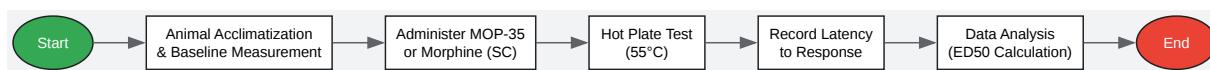


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Canonical signaling pathway of the mu-opioid receptor.

Experimental Workflow for Analgesic Efficacy

The logical flow of the in-vivo analgesic efficacy testing is depicted below.



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Workflow for in-vivo hot plate analgesia testing.

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